Luminespib mesylate

Description

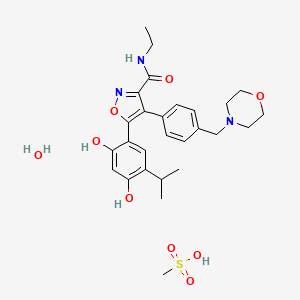

Structure

2D Structure

3D Structure of Parent

Properties

CAS No. |

1051919-26-6 |

|---|---|

Molecular Formula |

C27H37N3O9S |

Molecular Weight |

579.7 g/mol |

IUPAC Name |

5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-ethyl-4-[4-(morpholin-4-ylmethyl)phenyl]-1,2-oxazole-3-carboxamide;methanesulfonic acid;hydrate |

InChI |

InChI=1S/C26H31N3O5.CH4O3S.H2O/c1-4-27-26(32)24-23(18-7-5-17(6-8-18)15-29-9-11-33-12-10-29)25(34-28-24)20-13-19(16(2)3)21(30)14-22(20)31;1-5(2,3)4;/h5-8,13-14,16,30-31H,4,9-12,15H2,1-3H3,(H,27,32);1H3,(H,2,3,4);1H2 |

InChI Key |

TUURDQPZDIZCLK-UHFFFAOYSA-N |

SMILES |

O=C(C1=NOC(C2=CC(C(C)C)=C(O)C=C2O)=C1C3=CC=C(CN4CCOCC4)C=C3)NCC.CS(=O)(O)=O.[H]O[H] |

Canonical SMILES |

CCNC(=O)C1=NOC(=C1C2=CC=C(C=C2)CN3CCOCC3)C4=CC(=C(C=C4O)O)C(C)C.CS(=O)(=O)O.O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Luminespib mesylate |

Origin of Product |

United States |

Luminespib Mesylate: a Third Generation Hsp90 Inhibitor in Research

Historical Context of its Discovery and Academic Development

Luminespib (B612032), also known by its developmental code names NVP-AUY922 and VER-52296, is a potent and selective inhibitor of Heat Shock Protein 90 (Hsp90). selleckchem.commedkoo.com Its discovery was the result of a collaborative effort between The Institute of Cancer Research (ICR) and the pharmaceutical company Vernalis. ncats.iowikipedia.org The development of luminespib stemmed from a high-throughput screening hit, which then underwent a multiparameter lead optimization program. ncats.io This program involved structural modifications to enhance potency and selectivity. frontiersin.org For instance, the transition from a pyrazole (B372694) to an isoxazole (B147169) aromatic ring was a key step in its development. frontiersin.org

Following its initial discovery and optimization, luminespib was licensed to Novartis for further clinical development. ncats.iowikipedia.org It entered Phase I clinical trials in 2007 and has since been investigated in numerous studies for various cancers. nih.gov While some trials were completed, others were terminated or withdrawn, and there are currently no active clinical trials for luminespib as a single agent. nih.gove-crt.org Despite this, research into its potential applications, particularly in combination therapies, continues in academic and preclinical settings. e-crt.orgfrontiersin.org

Classification within the Hsp90 Inhibitor Landscape

Hsp90 inhibitors are broadly categorized into generations based on their chemical structure and developmental timeline. The first generation primarily consists of ansamycin (B12435341) antibiotics, such as geldanamycin (B1684428) and its derivative tanespimycin (B1681923) (17-AAG). biospace.com These compounds, while demonstrating the therapeutic potential of Hsp90 inhibition, had limitations.

Luminespib is classified as a third-generation Hsp90 inhibitor. cancer.govinvivochem.com This classification distinguishes it from the earlier ansamycin-based inhibitors and subsequent synthetic inhibitors. e-crt.orgbiospace.com Second-generation inhibitors, like NVP-AUY922 (luminespib) and PU-H71, were developed to have greater potency and improved pharmacokinetic properties compared to their predecessors. ashpublications.org The third-generation inhibitors, including luminespib, are characterized by their non-benzoquinone ansamycin structures, high potency, and strong binding affinity to the ATP binding pocket of Hsp90. biospace.com

Table 1: Generations of Hsp90 Inhibitors

| Generation | Key Characteristics | Examples |

|---|---|---|

| First | Ansamycin-based (benzoquinone) | Geldanamycin, Tanespimycin (17-AAG) |

| Second | Synthetic, often with improved potency | NVP-AUY922 (Luminespib), PU-H71 |

| Third | Non-benzoquinone ansamycins, high potency and binding affinity | Luminespib (NVP-AUY922), NVP-HSP990 |

Resorcinol (B1680541) Derivative and Isoxazole Amide Structural Class (Academic Perspective on Chemical Design)

From a chemical design perspective, luminespib is a derivative of 4,5-diarylisoxazole and belongs to the resorcinol-containing isoxazole amide class. medkoo.comcancer.govinvivochem.com This structure is distinct from the ansamycin scaffold of first-generation inhibitors. ncats.io The core of luminespib is a resorcinol moiety attached to an isoxazole ring, which in turn is linked to an ethylamide group. wikipedia.orgnih.gov

The design of luminespib was a result of structure-based drug design strategies. frontiersin.org The initial screening hit, CCT018159, was a 4,5-diarylpyrazole. biorxiv.org Through a process of chemical modification, including the introduction of a 3-carboxamide substituent and the change from a pyrazole to an isoxazole ring, the potency and selectivity of the compound were significantly improved. frontiersin.orgbiorxiv.org Specifically, the isoxazole scaffold was found to confer potent inhibitory activity against Hsp90. frontiersin.org

The resorcinol group is a key feature, contributing to the high binding affinity of luminespib to the N-terminal ATP-binding pocket of Hsp90. biospace.com This binding prevents the chaperone protein from functioning correctly, leading to the degradation of its client proteins, many of which are crucial for cancer cell survival and proliferation. cancer.govnih.gov The morpholinomethylphenyl group attached to the isoxazole ring also plays a role in the molecule's activity and properties. medkoo.comwikipedia.org

Table 2: Research Findings on Luminespib's Potency

| Target | Potency Metric | Value | Assay Type |

|---|---|---|---|

| HSP90α | IC50 | 13 nM | Cell-free assay |

| HSP90β | IC50 | 21 nM | Cell-free assay |

| HSP90α | IC50 | 7.8 nM | Fluorescence polarisation (FP) competitive binding assay |

| GRP94 | IC50 | 535 nM | Fluorescence polarisation (FP) competitive binding assay |

| TRAP-1 | IC50 | 85 nM | Fluorescence polarisation (FP) competitive binding assay |

| Various human cancer cell lines | GI50 | 9 nM (average) | In vitro proliferation assay |

| Gastric cancer cell lines | IC50 | 2 to 40 nM | In vitro proliferation assay |

| NSCLC cell lines | IC50 | < 100 nM (in all 41 lines tested) | In vitro growth inhibition assay |

IC50: Half-maximal inhibitory concentration; GI50: Half-maximal growth inhibition Data sourced from multiple research papers. selleckchem.comncats.ioncats.iochemicalprobes.org

Molecular and Cellular Mechanisms of Luminespib Mesylate Action

Downstream Cellular Consequences of Hsp90 Inhibition

Cell Proliferation Inhibition in Preclinical Models

Luminespib (B612032) mesylate demonstrates potent anti-proliferative activity across a wide spectrum of human tumor cell lines in preclinical studies. This inhibition is a direct result of the degradation of key oncogenic client proteins that are dependent on Hsp90 for their stability and function. invivochem.com The compound consistently shows low nanomolar efficacy in vitro. For instance, in a panel of human tumor cells, luminespib exhibited GI50 (concentration for 50% growth inhibition) values ranging from approximately 2 to 40 nmol/L. medkoo.com Similarly, studies in 11 human gastric cancer cell lines found IC50 values (concentration for 50% inhibition) also in the 2 to 40 nM range. ncats.ioselleck.co.jp Its potency has also been confirmed in non-small cell lung cancer (NSCLC) cell lines, where it potently inhibited in vitro growth with IC50 values under 100 nM in all 41 lines tested. ncats.io In pancreatic cancer cells, luminespib showed an IC50 of 10 nM. invivochem.com

Table 1: In Vitro Anti-proliferative Activity of Luminespib in Various Cancer Cell Lines This table is interactive. You can sort and filter the data.

| Cell Line Type | Number of Cell Lines | Potency Measurement | Concentration Range (nM) | Reference |

|---|---|---|---|---|

| Various Human Tumors | Not specified | GI50 | 2 - 40 | medkoo.com |

| Human Gastric Cancer | 11 | IC50 | 2 - 40 | ncats.ioselleck.co.jp |

| Non-Small Cell Lung Cancer (NSCLC) | 41 | IC50 | < 100 | ncats.io |

Induction of Cell Cycle Arrest Mechanisms (e.g., G1-G2 phase)

A key mechanism through which luminespib exerts its anti-proliferative effects is the induction of cell cycle arrest. By disrupting the function of Hsp90, luminespib leads to the degradation of client proteins that are essential for cell cycle progression, such as specific cyclins and cyclin-dependent kinases (CDKs). medchemexpress.com This degradation halts the cell cycle at critical checkpoints, preventing cancer cells from dividing. medchemexpress.commedchemexpress.com Preclinical studies have consistently shown that treatment with luminespib induces a G1-G2 phase arrest in human tumor cells. medkoo.com This arrest at the G1 or G2/M checkpoints is a characteristic outcome of Hsp90 inhibition, as it disrupts the proteins that regulate progression through both the G0-G1 and G2-M transitions. researchgate.net

Apoptosis Induction Pathways

Beyond cytostatic effects like cell cycle arrest, luminespib is a potent inducer of apoptosis, or programmed cell death. medkoo.cominvivochem.com The inhibition of Hsp90 destabilizes numerous proteins that normally protect cancer cells from apoptotic signals. The apoptotic process initiated by luminespib involves the intrinsic, or mitochondrial, pathway, which is regulated by the B-cell lymphoma 2 (BCL-2) family of proteins. medchemexpress.com This pathway culminates in the activation of a cascade of enzymes known as caspases, which execute the dismantling of the cell. nih.gov

The intrinsic apoptotic pathway is controlled by a balance between pro-apoptotic and anti-apoptotic proteins of the BCL-2 family. systemsmedicineireland.ie Luminespib shifts this balance in favor of cell death. Research demonstrates that luminespib treatment leads to the transcriptional downregulation of myeloid cell leukemia-1 (MCL-1), an anti-apoptotic protein that sequesters and inhibits the primary effectors of apoptosis, BCL-2-associated X protein (BAX) and BCL-2 antagonist/killer (BAK). nih.govbmj.com Consequently, luminespib treatment results in the upregulation and significant activation of both BAX and BAK. nih.govbmj.com Once activated, these pro-apoptotic proteins translocate to the mitochondria and oligomerize, initiating the next critical step in the apoptotic cascade. systemsmedicineireland.ielenus.ie

The activation and oligomerization of BAX and BAK at the mitochondrial surface leads to Mitochondrial Outer Membrane Permeabilization (MOMP), a critical event often considered the "point of no return" in apoptosis. systemsmedicineireland.ienih.govwikipedia.org MOMP involves the formation of pores in the outer mitochondrial membrane, which is typically impermeable to large molecules. wikipedia.org Luminespib treatment has been shown to induce MOMP, confirmed by the release of mitochondrial content, such as cytochrome c, from the intermembrane space into the cytosol. nih.gov This release is a direct consequence of BAX/BAK-mediated pore formation and is a definitive signal for the cell to proceed with apoptosis. nih.govbiomolther.org

The release of cytochrome c into the cytoplasm following MOMP triggers the formation of the apoptosome, a large protein complex. systemsmedicineireland.ie The apoptosome then recruits and activates caspase-9, an initiator caspase. systemsmedicineireland.iebiomolther.org Activated caspase-9, in turn, initiates a downstream proteolytic cascade by activating effector caspases, most notably caspase-3 and caspase-7. nih.govnih.gov Studies have confirmed that luminespib treatment significantly increases the activity of caspase-3/7 and the levels of cleaved (active) caspase-3 in cancer cells. selleck.co.jpnih.gov These executioner caspases are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis and the ultimate death of the cell. nih.gov

Angiogenesis Inhibition Mechanisms (Preclinical)

In addition to its direct effects on tumor cells, luminespib also inhibits tumor growth by suppressing angiogenesis, the formation of new blood vessels that tumors require to grow and metastasize. medkoo.cominvivochem.com This anti-angiogenic activity stems from the fact that key signaling proteins involved in angiogenesis are Hsp90 client proteins. Preclinical research shows that luminespib treatment leads to a decrease in the expression of receptor tyrosine kinases such as Vascular Endothelial Growth Factor Receptors (VEGFRs). selleck.co.jp In vitro, luminespib has been observed to inhibit the proliferation, chemomigration, and tubular differentiation of human endothelial cells. medkoo.com In vivo studies using tumor xenograft models have corroborated these findings, demonstrating that treatment with luminespib results in reduced microvessel density within tumors, reflecting its potent anti-angiogenic effects. medkoo.cominvivochem.com

Suppression of Tumor Cell Chemotaxis and Invasion (In Vitro)

Luminespib mesylate, also known as NVP-AUY922, demonstrates significant activity in the suppression of tumor cell motility, a critical component of cancer metastasis. As a potent inhibitor of Heat Shock Protein 90 (HSP90), its mechanism of action is tied to the destabilization and subsequent degradation of a multitude of client proteins that are essential for cell migration and invasion. medkoo.comresearchgate.netnih.gov

In vitro studies have consistently shown that Luminespib significantly inhibits tumor cell chemotaxis and invasion across various cancer types. invivochem.complos.orgelsevier.es For instance, in pancreatic cancer cell lines, Luminespib at a concentration of 10 nM markedly inhibits cell migration and invasion, even in the presence of epidermal growth factor (EGF), a potent stimulator of cell motility. invivochem.com Research has also documented its inhibitory effects on WM266.4 melanoma and orthotopically implanted PC3LN3 prostate carcinoma cells. researchgate.netinvivochem.comnih.gov The compound acts on several processes integral to metastasis, including not only invasion but also angiogenesis, by inhibiting the proliferation, chemomigration, and tubular differentiation of human endothelial cells. invivochem.comnih.gov

The inhibition of these processes is a direct consequence of HSP90 blockade. HSP90 is crucial for the stability and function of key signaling proteins that drive cell motility, such as receptor tyrosine kinases (RTKs) and their downstream mediators like Akt, and Raf-1. researchgate.net By inhibiting HSP90, Luminespib triggers the degradation of these client proteins, thereby disrupting the signaling cascades that promote the cytoskeletal rearrangements and adhesive changes necessary for cell movement and invasion. researchgate.netnih.gov The extracellular fraction of HSP90 has also been implicated in promoting invasion, partly through its interaction with matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix, facilitating cell movement. tandfonline.com HSP90 inhibitors interfere with this process, contributing to their anti-invasive properties. researchgate.net

Table 1: In Vitro Effects of Luminespib (NVP-AUY922) on Cell Migration and Invasion

| Cell Line/Type | Assay | Concentration | Observed Effect | Reference |

|---|---|---|---|---|

| Pancreatic Cancer Cells | Migration & Invasion | 10 nM | Significant inhibition | invivochem.com |

| Human Endothelial Cells | Chemomigration & Tubular Differentiation | Not specified | Inhibition | invivochem.comnih.gov |

| WM266.4 Melanoma | Chemotaxis/Invasion | Not specified | Significant inhibition | invivochem.comnih.gov |

| PC3LN3 Prostate Carcinoma | Chemotaxis/Invasion | Not specified | Significant inhibition | invivochem.comnih.gov |

Modulation of Cellular Stress Responses

Endoplasmic Reticulum (ER) Stress Induction

This compound has been shown to modulate the unfolded protein response (UPR), a cellular stress response triggered by the accumulation of unfolded or misfolded proteins in the endoplasmic reticulum (ER). oncotarget.comashpublications.org Inhibition of HSP90 can lead to the destabilization of key UPR regulators, such as the transmembrane kinases IRE1α (inositol-requiring enzyme-1α) and PERK (protein kinase RNA-like ER kinase), with which HSP90 associates. nih.gov

Treatment with HSP90 inhibitors can disrupt this association, leading to the degradation of these sensor proteins and thereby affecting the cell's ability to manage ER stress. nih.gov While some HSP90 inhibitors can transiently induce UPR signaling, this is often followed by destabilization of the UPR machinery itself. nih.gov Studies have shown that Luminespib can induce the UPR in endothelial cells. nih.gov Furthermore, in cholangiocarcinoma cells, the combination of Luminespib (NVP-AUY922) with a PI3K/mTOR inhibitor was found to be synergistic in inducing cell death, partly by inducing reactive oxygen species (ROS) that can exacerbate a vicious cycle of ER stress. oncotarget.com In PC12 cells, which are derived from a pheochromocytoma, silencing of the NIX protein led to elevated ER stress and enhanced apoptosis induced by Luminespib. nih.gov This suggests that Luminespib's interaction with the ER stress pathway can be a significant contributor to its cytotoxic effects in cancer cells, which often rely on a heightened UPR to manage the high load of oncogenic protein production. tandfonline.com

Alterations in Redox Signaling Pathways

This compound influences the delicate balance of cellular redox signaling, which involves reactive oxygen species (ROS) and antioxidant defense mechanisms. The inhibition of HSP90 can lead to an increase in intracellular ROS levels. oncotarget.com This pro-oxidant effect is thought to contribute to the anticancer activity of HSP90 inhibitors, as high levels of ROS can induce cellular damage and trigger apoptosis. nih.gov For example, combining Luminespib with a PI3K/mTOR inhibitor in cholangiocarcinoma cells was shown to induce ROS, which contributes to ER stress and cell death. oncotarget.com

Conversely, HSP90 inhibition has also been linked to the activation of antioxidant responses. The transcription factor Nrf2 (Nuclear factor erythroid-derived 2-like 2), a master regulator of antioxidant gene expression, can be activated following HSP90 inhibition, enhancing the cell's antioxidant capacity. elsevier.es This dual role highlights the complexity of HSP90's involvement in redox homeostasis. In the context of Luminespib, studies in PC12 cells have shown that the cellular response is influenced by other proteins. When the protein NIX was silenced in these cells, ROS levels increased, and the apoptotic effect of Luminespib was enhanced. nih.gov In another study, Luminespib was found to alleviate radiation-induced lung injury by inhibiting ferroptosis, a form of iron-dependent cell death characterized by lipid peroxidation, which is intrinsically linked to ROS. nih.gov This suggests that Luminespib's effect on redox signaling is context-dependent and can involve multiple pathways, contributing to either cell death or cytoprotection depending on the specific cellular environment and stressors.

Heat Shock Protein 72 (Hsp72) Upregulation as a Pharmacodynamic Marker

A hallmark and robust pharmacodynamic marker of HSP90 inhibition by Luminespib is the compensatory upregulation of Heat Shock Protein 72 (Hsp72), the inducible isoform of the HSP70 family. medkoo.cominvivochem.comnih.govncats.ionih.gov This phenomenon is a direct consequence of the disruption of the HSP90 chaperone machinery. Under normal conditions, Heat Shock Factor 1 (HSF-1), the master transcriptional regulator of the heat shock response, is kept in an inactive state through its association with HSP90. oncotarget.com When Luminespib binds to HSP90 and inhibits its function, HSF-1 is released, translocates to the nucleus, and activates the transcription of heat shock genes, most notably HSPA1A, which encodes Hsp72. oncotarget.com

The induction of Hsp72 is readily and consistently observed in a wide range of human tumor cell lines and in vivo xenograft models following treatment with Luminespib. researchgate.netinvivochem.comnih.gov This molecular signature of HSP90 inhibition is so reliable that the measurement of Hsp72 levels in tumor biopsies and peripheral blood mononuclear cells is used in clinical trials to confirm target engagement and to determine the biologically effective dose of the drug. nih.gov For example, studies with Luminespib have shown a dose-dependent increase in Hsp72 levels, which correlates with the degradation of HSP90 client proteins like ERBB2, CRAF, and CDK4. researchgate.netinvivochem.comnih.gov Time-course experiments have demonstrated that Hsp72 induction can be detected as early as 4 hours after treatment, with peak expression often occurring between 16 and 24 hours. acs.org While Hsp72 induction is a marker of HSP90 inhibition, it is also a pro-survival response, as Hsp72 itself has anti-apoptotic functions. oncotarget.comtandfonline.com

Table 2: Induction of Hsp72 by Luminespib (NVP-AUY922) in Preclinical Models

| Model System | Method of Detection | Key Finding | Reference |

|---|---|---|---|

| Human Tumor Xenografts | Western Blot, Immunohistochemistry | Hsp72 induction was concordant with antitumor effects and client protein depletion. | researchgate.netinvivochem.comnih.gov |

| Rat Schwann Cells | Western Blot | Dose-dependent increase in Hsp70 (Hsp72) levels, peaking at 100 nM. | acs.org |

| Rat Schwann Cells | Western Blot | Hsp70 induction observed as early as 4 hours, peaking at 16-24 hours. | acs.org |

| Human Tumor Cell Lines | Not specified | Elevation of Hsp72 is a characteristic cellular response to Luminespib. | invivochem.comnih.gov |

Table of Compounds

Preclinical Efficacy Studies in Diverse in Vitro and in Vivo Models

In Vitro Anti-proliferative Activity in Cancer Cell Lines

Luminespib (B612032) has shown potent and broad anti-proliferative effects across a multitude of human cancer cell lines. Its activity is characterized by low nanomolar concentrations required to inhibit cell growth by 50% (GI50), typically ranging from 2 to 40 nM. medkoo.com

The compound's efficacy has been documented in a diverse panel of cancer cell lines, underscoring its broad-spectrum potential.

Hepatocellular Carcinoma (HCC): Luminespib treatment reduced cell proliferation and viability in various human HCC cell lines. nih.gov

Non-Small Cell Lung Cancer (NSCLC): The agent potently inhibited in vitro growth in all 41 NSCLC cell lines evaluated, with IC50 values below 100 nM. ncats.ioaacrjournals.org In 36 of these lines, complete inhibition of proliferation was observed at concentrations under 40 nM. ncats.ioaacrjournals.org It also showed significant inhibitory activity against the H1299 NSCLC cell line, with an IC50 of 2.85 µM. frontiersin.org

Pancreatic Cancer: Luminespib demonstrated significant inhibition of pancreatic cancer cells, with an IC50 of 10 nM. invivochem.com It also effectively inhibited the migration and invasion of these cells. invivochem.com

Breast Cancer: The compound potently inhibits the proliferation of human breast cancer cell lines, with GI50 values reported to be in the range of 3 to 126 nM. nih.govnih.gov

Glioma: Efficacy has been observed in glioma cell lines. plos.org

Lymphoma: Preclinical data supports its activity in lymphoma models.

Multiple Myeloma: Studies have shown anti-proliferative effects in multiple myeloma cells. plos.org

Ovarian Cancer: Strong inhibitory effects were seen in the A2780 ovarian carcinoma cell line. invivochem.com

Nasopharyngeal Carcinoma: Research indicates potential efficacy against nasopharyngeal carcinoma.

Acute Myeloid Leukemia: The compound has been evaluated in models of acute myeloid leukemia.

Other Cancers: Potent activity has also been noted in cell lines for colon cancer, melanoma, and prostate cancer. plos.org In 11 human gastric cancer cell lines, the IC50 values for luminespib ranged from 2 to 40 nM. ncats.io

Table 1: In Vitro Anti-proliferative Activity of Luminespib in Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | Key Findings | Citations |

|---|---|---|---|

| Non-Small Cell Lung Cancer | 41 cell lines including H1299 | Potent growth inhibition; IC50 < 100 nM in all lines. | ncats.ioaacrjournals.orgfrontiersin.org |

| Breast Cancer | Panel of cell lines including BT-474 | Potent proliferation inhibition; GI50 range of 3-126 nM. | nih.govnih.gov |

| Pancreatic Cancer | Not specified | Significant inhibition of proliferation, migration, and invasion; IC50 of 10 nM. | invivochem.com |

| Gastric Cancer | 11 cell lines | Potent growth inhibition; IC50 range of 2-40 nM. | ncats.io |

| Ovarian Cancer | A2780 | Strong inhibitory effects. | invivochem.com |

| Hepatocellular Carcinoma | Various HCC lines | Reduced cell proliferation and viability. | nih.gov |

| Glioma, Myeloma, Colon, Melanoma, Prostate | Various cell lines | Demonstrated anti-proliferative effects. | plos.org |

The anti-proliferative activity of luminespib is consistently shown to be dependent on both the concentration of the compound and the duration of exposure. In studies involving hepatocellular carcinoma cell lines, luminespib reduced cell viability in a dose- and time-dependent manner. medkoo.com Similarly, in malignant pheochromocytoma PC12 cells, the compound inhibited proliferation in a time- and concentration-dependent fashion. dovepress.com Research on the NSCLC cell line H1299 also confirmed that luminespib's inhibitory activity increased with longer treatment times, showing significant effects at 24, 48, and 72 hours. frontiersin.org

The selectivity of luminespib for cancer cells over normal cells is a critical area of investigation. Studies on hepatocellular carcinoma showed that while luminespib reduced the viability of HCC cells, it did not affect normal human primary hepatocytes at similar concentrations. nih.gov However, other research comparing the effects of luminespib on cancer cells versus normal cells found that it produced similar phenotypic characteristics in both, suggesting a lack of selectivity in targeting HSP90 in tumor cells. shellichemistry.comnih.gov For instance, the IC50 value for the normal bronchial epithelial cell line BEAS-2B was determined to be 28.49 nM, a concentration within the active range for many cancer cell lines. ncats.io Further studies have indicated that the weakly basic properties of some anticancer agents might contribute to selectivity towards cancer cells that have defective lysosomal acidification, a mechanism that could potentially be optimized. ku.edu

In Vivo Anti-tumor Activity in Non-Human Xenograft Models

The promising in vitro results for luminespib have been substantiated by significant anti-tumor activity in various animal models.

Luminespib has demonstrated robust efficacy in inhibiting tumor growth in multiple human tumor xenograft models. focusbiomolecules.com

Subcutaneous Xenografts: Significant growth inhibition and, in some cases, tumor regression have been observed in xenografts of diverse cancer types. medkoo.com This includes models of BT474 breast cancer, A2780 ovarian cancer, U87MG glioblastoma, PC3 prostate cancer, and WM266.4 melanoma. nih.govmedkoo.comnih.gov In an oral squamous cell carcinoma model using HSC-2 cells, luminespib treatment significantly suppressed tumor growth compared to the vehicle control. iiarjournals.org It also reduced tumor growth in a malignant pheochromocytoma xenograft model. dovepress.com Furthermore, it slowed the growth of A549 KRAS-mutant NSCLC xenografts and achieved tumor stability in H1975 EGFR-mutant NSCLC xenografts. aacrjournals.org In vivo studies also confirmed its ability to inhibit tumor growth in an HCC xenograft model. nih.gov

Orthotopic Xenografts: The compound has shown efficacy in orthotopic models, which can more closely mimic the tumor microenvironment. It was effective against lymphatic metastases from orthotopically implanted PC3LN3 prostate carcinoma. medkoo.com

Table 2: In Vivo Efficacy of Luminespib in Xenograft Models

| Cancer Type | Xenograft Model | Key Findings | Citations |

|---|---|---|---|

| Breast Cancer | BT-474 subcutaneous | Significant growth inhibition and tumor regressions. | nih.govmedkoo.comnih.gov |

| Ovarian Cancer | A2780 subcutaneous | Strong inhibitory effects. | medkoo.cominvivochem.com |

| Glioblastoma | U87MG subcutaneous | Statistically significant growth inhibition. | medkoo.complos.org |

| Oral Squamous Cell Carcinoma | HSC-2 subcutaneous | Significantly suppressed tumor growth. | iiarjournals.org |

| Non-Small Cell Lung Cancer | A549 & H1975 subcutaneous | Slowed tumor growth and achieved tumor stability. | aacrjournals.org |

| Hepatocellular Carcinoma | Subcutaneous | Inhibited tumor growth. | medkoo.comnih.gov |

| Malignant Pheochromocytoma | PC12 subcutaneous | Reduced tumor growth. | dovepress.com |

| Prostate Cancer | PC3LN3 orthotopic | Efficacy against lymphatic metastases. | medkoo.com |

Influence on Tumor Microvessel Density

A critical aspect of tumor growth and metastasis is angiogenesis, the formation of new blood vessels. ncats.io Preclinical studies have consistently shown that luminespib possesses anti-angiogenic properties, leading to a reduction in tumor microvessel density. medkoo.cominvivochem.com This effect is achieved through the inhibition of key pro-angiogenic factors that are client proteins of Hsp90.

In various human tumor xenograft models, treatment with luminespib has resulted in a significant decrease in the vascularization of tumors. invivochem.com For instance, in a pancreatic cancer model, luminesp-ib treatment led to a notable reduction in CD31-positive vessel area within the tumors. invivochem.com This anti-angiogenic activity is attributed to the destabilization and subsequent degradation of critical signaling molecules involved in endothelial cell proliferation, migration, and tube formation. medkoo.com The compound's ability to inhibit these processes ultimately hinders the tumor's capacity to establish the vascular network necessary for its sustained growth and dissemination. ncats.io

| Tumor Model | Key Finding | Reference |

|---|---|---|

| Pancreatic Cancer (L3.6pl orthotopic model) | Significantly reduced CD31-positive vessel area in tumors. | invivochem.com |

| Various Human Tumor Xenografts | Demonstrated anti-angiogenic activity by reducing microvessel density. | medkoo.com |

Research Beyond Oncology: Neuropathic Disease Models

The therapeutic potential of luminespib extends beyond its anti-cancer properties, with promising findings in models of neuropathic diseases, particularly those characterized by demyelination. nih.gov These disorders, such as Charcot-Marie-Tooth (CMT) disease, involve the progressive loss of the myelin sheath that insulates nerve fibers, leading to impaired nerve function. sarepta.comcmt.org.uk

Effects on Myelination Processes (In Vitro)

In vitro studies utilizing dorsal root ganglion (DRG) explant cultures from neuropathic mouse models have demonstrated the capacity of luminespib to promote myelination. nih.govnih.gov When compared to other Hsp90 inhibitors, luminespib (also referred to as AUY922 in some studies) showed superior efficacy in enhancing the synthesis of myelin. nih.gov This effect is thought to be mediated by the induction of a heat shock response, which leads to an increase in the expression of chaperone proteins like Hsp70. nih.gov This, in turn, may aid in the proper folding and trafficking of myelin-associated proteins, such as PMP22, which are often misfolded and aggregated in certain hereditary neuropathies. nih.govjax.org

| Model System | Key Finding | Reference |

|---|---|---|

| Dorsal Root Ganglion (DRG) explant cultures from neuropathic mice | Enhanced myelin synthesis. | nih.govjax.org |

| Schwann cell cultures | Supported Schwann cell viability and enhanced chaperone expression. | nih.gov |

Support for Myelinated Axon Maintenance in Neuropathic Mice

The promising in vitro results have been corroborated by in vivo studies in mouse models of hereditary neuropathy. nih.govjax.org In neuropathic mice, including the C22 and Trembler J (TrJ) models which mimic aspects of Charcot-Marie-Tooth disease, administration of luminespib has been shown to support the maintenance of myelinated axons. nih.govjax.org

Treatment with luminespib resulted in improved peripheral nerve morphology and an attenuation of the decline in motor performance. nih.govjax.org Specifically, in C22 mice, the compound helped to rectify the altered relationship between axon diameter and fiber diameter, indicating a healthier myelination pattern. jax.org These findings suggest that by modulating the proteostasis network through Hsp90 inhibition, luminespib can promote the long-term integrity of myelinated nerves in the context of certain neuropathic conditions. nih.gov

| Mouse Model | Key Finding | Reference |

|---|---|---|

| C22 Neuropathic Mice | Improved maintenance of myelinated axons and attenuated decline in rotarod performance. | nih.govjax.orgjax.org |

| Trembler J (TrJ) Neuropathic Mice | Improved the maintenance of myelinated nerves. | nih.govjax.org |

Molecular and Cellular Modulations Induced by Luminespib Mesylate

Impact on Signal Transduction Pathways

Luminespib (B612032) mesylate's primary mechanism of action, the inhibition of HSP90, leads to the misfolding and subsequent proteasomal degradation of a wide array of oncogenic client proteins. medkoo.com This degradation has profound effects on several interconnected signal transduction pathways crucial for cell function.

The Phosphoinositide 3-kinase (PI3K)/AKT pathway is a central regulator of cell growth, proliferation, and survival. AKT, a serine/threonine kinase, is a well-established HSP90 client protein. nih.gov

Detailed Research Findings: Treatment with luminespib mesylate leads to the dose- and time-dependent degradation of AKT. nih.gov This depletion disrupts the downstream signaling cascade, affecting key proteins such as mTOR and p70S6K. nih.gov Studies have demonstrated that exposure to luminespib results in a significant decrease in the levels of total and phosphorylated AKT in various cancer cell lines. medkoo.com This inhibition of the PI3K/AKT/mTOR signaling pathway is a consistent and critical consequence of HSP90 inhibition by luminespib. nih.govresearchgate.net The disruption of this pathway contributes significantly to the compound's anti-proliferative effects.

| Pathway Component | Effect of this compound | Research Finding |

| AKT (Total) | Depletion/Degradation | A key HSP90 client protein, its levels decrease upon luminespib treatment. medkoo.comnih.gov |

| Phospho-AKT | Reduction | Inhibition of HSP90 leads to decreased phosphorylation and activation of AKT. medkoo.com |

| mTOR | Downregulation | As a downstream effector of AKT, its signaling is inhibited. nih.gov |

| p70S6K | Downregulation | Activity is reduced following the inhibition of the upstream PI3K/AKT/mTOR axis. nih.gov |

The Nuclear Factor-kappa B (NF-κB) pathway is a pivotal regulator of inflammation, immunity, and cell survival. Its activation is controlled by the IκB kinase (IKK) complex.

Detailed Research Findings: Luminespib has been shown to inhibit the IKK signaling pathway. researchgate.net The activation of NF-κB typically requires the IKK-mediated phosphorylation and subsequent degradation of its inhibitor, IκBα. nih.gov By inhibiting HSP90, luminespib can disrupt the stability or function of components of the IKK complex or upstream activators like AKT, which has been shown to phosphorylate IKKα. researchgate.net This leads to the stabilization of IκBα, preventing the translocation of NF-κB to the nucleus and subsequent transcription of its target genes. nih.gov Studies in acute myeloid leukemia (AML) cells have confirmed that luminespib (also known as NVP-AUY922) treatment results in the depletion of IKKα and IKKβ. In some cell types, high levels of NIX protein can upregulate phosphorylated NF-κB, and treatment with luminespib may be particularly effective in cells with low NIX levels. nih.gov

| Pathway Component | Effect of this compound | Research Finding |

| IKKα | Depletion | Luminespib treatment leads to the degradation of this IKK complex subunit. |

| IKKβ | Depletion | Levels of this catalytic subunit of the IKK complex are reduced. |

| IκBα | Stabilization | Inhibition of IKK prevents the phosphorylation and degradation of IκBα. nih.gov |

| NF-κB | Inhibition of Activation | Kept inactive in the cytoplasm due to the presence of its inhibitor, IκBα. nih.govnih.gov |

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a key role in cytokine signaling, cell proliferation, and survival.

Detailed Research Findings: STAT3 is a recognized client protein of HSP90. mdpi.com Inhibition of HSP90 by luminespib leads to the destabilization and degradation of STAT3. Research has specifically shown that luminespib significantly reduces STAT3 signaling. invivochem.com In studies on chronic lymphocytic leukemia (CLL) cells, a 100 nM concentration of luminespib was sufficient to decrease the signaling activity induced by CD40L, a known activator of the STAT3 pathway. invivochem.com This disruption of STAT3 function is another key mechanism through which luminespib exerts its cellular effects.

| Pathway Component | Effect of this compound | Research Finding |

| STAT3 | Depletion/Degradation | As an HSP90 client protein, its stability is compromised, leading to reduced levels. mdpi.com |

| STAT3 Signaling | Reduction | Luminespib treatment significantly diminishes STAT3 pathway activity. invivochem.com |

Effects on Transcriptional and Epigenetic Mechanisms

Beyond its impact on signaling cascades, this compound also induces significant changes at the transcriptional level, altering gene expression profiles and triggering specific innate immune responses.

Analysis of global gene expression provides a broad view of the cellular response to luminespib. A hallmark transcriptional signature of HSP90 inhibition is the robust induction of heat shock proteins, particularly HSP72, as part of the heat shock response. medkoo.comncats.io

Detailed Research Findings: RNA sequencing (RNA-seq) analyses have been employed to characterize the transcriptional consequences of luminespib treatment. bmj.com These studies confirm a significant enrichment of genes related to the type I interferon signaling pathway, especially when luminespib is used in combination with other agents like caspase inhibitors. bmj.com A consistent finding across multiple studies is the upregulation of HSP70 family genes, which serves as a pharmacodynamic marker for HSP90 inhibition. medkoo.com The comprehensive gene expression data reveals a complex interplay of down-regulated oncogenic pathways and up-regulated stress response pathways.

| Gene/Pathway Signature | Transcriptional Change | Research Finding |

| HSP72 (HSPA1A) | Upregulation | A characteristic molecular signature of HSP90 inhibition. medkoo.comncats.io |

| Type I IFN Signaling Genes | Upregulation (in specific contexts) | RNA-seq shows enrichment of this pathway, particularly with co-treatments. bmj.com |

| Apoptosis-related Genes | Upregulation | Gene Set Enrichment Analysis (GSEA) reveals an increase in the apoptosis pathway signature. bmj.com |

Type I interferons (IFNs) are critical cytokines in the innate immune system that can orchestrate anti-tumor immune responses.

Detailed Research Findings: Studies have shown that treatment with luminespib alone results in only a marginal increase in the expression of IFN-β. nih.gov However, a dramatic increase in Type I IFN production is observed when luminespib treatment is combined with a caspase inhibitor such as emricasan (B1683863). bmj.comnih.gov The underlying mechanism involves the release of mitochondrial DNA (mtDNA) into the cytosol following luminespib-induced stress. This cytosolic mtDNA then activates the cGAS/STING pathway, which in turn leads to the phosphorylation of the transcription factor IRF3 and subsequent transcription of the IFN-β gene. nih.gov Caspase activation normally degrades components of this pathway, which explains why caspase inhibition is required to unlock the full potential of luminespib to induce a Type I IFN response. nih.gov

| Condition | IFN-β Production | Mechanism |

| Luminespib Monotherapy | Marginal Increase | Limited activation of innate sensing pathways. nih.gov |

| Luminespib + Caspase Inhibitor | Synergistic Increase | Enhanced mtDNA release activates the cGAS/STING/IRF3 pathway, leading to robust IFN-β transcription. nih.gov |

Analysis of Specific Client Protein Degradation Profiles

This compound, a potent inhibitor of Heat Shock Protein 90 (Hsp90), exerts its cellular effects by disrupting the chaperone's function, which is critical for the stability and activity of a multitude of signaling proteins, known as client proteins. invivochem.com The inhibition of Hsp90's ATPase activity by luminespib leads to the misfolding of these client proteins, targeting them for ubiquitination and subsequent degradation by the proteasome. nih.gov This mechanism underlies the depletion of key oncoproteins involved in tumor cell proliferation, survival, and angiogenesis.

ERBB2, CRAF, Cyclin-Dependent Kinase 4 Depletion

Luminespib has demonstrated significant efficacy in promoting the degradation of several critical oncogenic client proteins. medkoo.com Among these are the receptor tyrosine kinase ERBB2 (also known as HER2), the serine/threonine-protein kinase CRAF (also known as RAF-1), and the cell cycle regulator Cyclin-Dependent Kinase 4 (CDK4). medkoo.cominvivochem.cninvivochem.com

The degradation of these proteins following treatment with luminespib is a hallmark of its Hsp90 inhibitory activity. nih.gov Research has confirmed the depletion of ERBB2, CRAF, and CDK4 in various human tumor cell lines. medkoo.comnih.gov For instance, in HER2-positive gastric cancer cells, luminespib treatment leads to the degradation of HER2 through ubiquitinylation and lysosomal pathways. nih.gov Similarly, CRAF, a key component of the MAPK signaling pathway, is destabilized and degraded upon Hsp90 inhibition. biorxiv.org CDK4, which partners with cyclin D to drive cell cycle progression from the G1 to the S phase, is also a well-established Hsp90 client protein subject to degradation. nih.gov

The therapeutic effects of luminespib in preclinical models have been directly correlated with pharmacodynamic markers showing the depletion of these specific client proteins, as determined by methods such as Western blot and electrochemiluminescent immunoassay. medkoo.comnih.gov

| Client Protein | Function | Effect of this compound | Significance of Depletion |

|---|---|---|---|

| ERBB2 (HER2) | Receptor Tyrosine Kinase | Promotes proteasomal degradation. nih.gov | Inhibits signaling pathways driving cell proliferation in HER2-positive cancers. |

| CRAF (RAF-1) | Serine/Threonine Kinase (MAPK pathway) | Induces degradation. medkoo.comnih.gov | Disrupts the RAS/RAF/MEK/ERK signaling cascade, crucial for cell growth and survival. biorxiv.org |

| Cyclin-Dependent Kinase 4 (CDK4) | Cell Cycle Regulator | Causes depletion. medkoo.cominvivochem.com | Leads to cell cycle arrest, primarily at the G1/G2 phases. nih.govnih.gov |

Hypoxia-Inducible Factor-1α Downregulation

Hypoxia-Inducible Factor-1α (HIF-1α) is a master transcriptional regulator that is activated under low oxygen (hypoxic) conditions, which are common in the microenvironment of solid tumors. biorxiv.org HIF-1α stability and function are critically dependent on the molecular chaperone Hsp90. biorxiv.orgplos.org In hypoxic conditions, Hsp90 binds to and stabilizes HIF-1α, preventing its degradation and allowing it to translocate to the nucleus to activate genes involved in angiogenesis, metabolic adaptation, and metastasis. biorxiv.orgplos.org

This compound disrupts this crucial interaction. By inhibiting Hsp90, luminespib prevents the proper folding and stabilization of HIF-1α. biorxiv.org This leads to the proteasomal degradation of HIF-1α, even under hypoxic conditions where it would normally be stabilized. nih.govbiorxiv.org The downregulation of HIF-1α has been observed as a direct consequence of luminespib treatment in preclinical studies. medkoo.cominvivochem.cn This action effectively blocks the cellular response to hypoxia, inhibiting key processes that support tumor growth and survival. biorxiv.org The ability of luminespib to induce HIF-1α degradation is maintained under hypoxic conditions, highlighting its potential efficacy in the challenging tumor microenvironment. nih.gov

| Client Protein | Role in Hypoxia | Mechanism of Luminespib-Induced Downregulation | Consequence of Downregulation |

|---|---|---|---|

| Hypoxia-Inducible Factor-1α (HIF-1α) | Master regulator of cellular response to hypoxia, promoting angiogenesis and cell survival. biorxiv.org | Inhibits Hsp90, disrupting the Hsp90-HIF-1α interaction and leading to HIF-1α's proteasomal degradation. biorxiv.orgoncotarget.com | Inhibition of HIF-1 target gene expression, leading to anti-angiogenic effects and reduced tumor cell survival under hypoxic conditions. nih.govbiorxiv.org |

Mechanisms of Resistance and Strategies for Overcoming Them

Characterization of Intrinsic and Acquired Resistance to Luminespib (B612032) Mesylate

The efficacy of luminespib mesylate can be limited by both pre-existing (intrinsic) and developed (acquired) resistance in cancer cells. Understanding the molecular underpinnings of these resistance mechanisms is crucial for developing effective therapeutic strategies.

Maintenance of Activity in Experimentally Developed Drug-Resistant Cell Lines

One notable characteristic of this compound is its ability to maintain activity in cancer cell lines that have developed resistance to other standard chemotherapeutic agents. This suggests that its mechanism of action is distinct from many conventional anticancer drugs and that it may bypass some common resistance pathways. For instance, studies have shown that luminespib's activity is independent of NQO1/DT-diaphorase, an enzyme implicated in the resistance to some other Hsp90 inhibitors. researchgate.net Furthermore, its effectiveness is often maintained in cells cultured under hypoxic conditions, a common feature of the tumor microenvironment that contributes to drug resistance. researchgate.net

Role of Hsp90 Client Protein Dynamics in Resistance Evolution

Hsp90 is a molecular chaperone responsible for the stability and function of a multitude of "client" proteins, many of which are critical for cancer cell survival and proliferation. This compound exerts its anticancer effects by inhibiting Hsp90, leading to the degradation of these client proteins. researchgate.net

The evolution of resistance to this compound can be intricately linked to the dynamics of this Hsp90-client protein interplay. While sensitive cells experience a significant depletion of key oncogenic client proteins upon treatment, resistant cells may develop mechanisms to counteract this effect. This can involve the upregulation of alternative survival pathways that are less dependent on Hsp90, or alterations in the expression and function of co-chaperones and other components of the cellular protein quality control machinery. The molecular signature of Hsp90 inhibition, which includes the induction of Heat Shock Protein 72 (Hsp72) and the degradation of client proteins, is a key indicator of the drug's activity. researchgate.netresearchgate.net The modulation of these dynamics is a central aspect of acquired resistance.

Preclinical Strategies to Circumvent Resistance

Researchers are actively investigating several preclinical strategies to overcome resistance to this compound and to leverage its properties to combat resistance to other cancer therapies.

Overcoming Resistance to Other Targeted Therapies (e.g., Cisplatin)

A significant area of research focuses on the ability of this compound to re-sensitize cancer cells to other targeted therapies to which they have become resistant.

Table 1: Preclinical Studies of this compound in Overcoming Resistance to Other Targeted Therapies

| Cancer Type | Resistant To | Combination | Key Findings | Reference |

| Nasopharyngeal Carcinoma | Cisplatin (B142131) | Luminespib + Cisplatin | The combination significantly inhibited the proliferation of both cisplatin-resistant and non-resistant NPC cells. It induced apoptosis and demonstrated enhanced tumor growth inhibition in xenograft models. | nih.govnih.gov |

| HER2-Positive Gastric Cancer | Lapatinib (B449) | Luminespib + Lapatinib | Acquired lapatinib-resistant cell lines were highly sensitive to luminespib. The combination showed a dramatic synergistic effect in inhibiting cell proliferation. | nih.gov |

In cisplatin-resistant nasopharyngeal carcinoma (NPC), the combination of this compound and cisplatin has been shown to synergistically inhibit cell growth and induce apoptosis. nih.govnih.gov This combination treatment was effective in both non-resistant and cisplatin-resistant NPC cell lines, suggesting its potential to overcome acquired resistance to platinum-based chemotherapy. nih.gov In vivo studies using nude mice xenograft models further confirmed that the combination treatment led to enhanced tumor growth inhibition without notable adverse effects. nih.govnih.gov

Similarly, in HER2-positive gastric cancer, this compound has demonstrated efficacy in overcoming resistance to the tyrosine kinase inhibitor lapatinib. nih.gov Studies have shown that both intrinsic and acquired lapatinib-resistant HER2-positive gastric cancer cells are sensitive to luminespib. nih.gov The combination of luminespib and lapatinib exhibited a synergistic anti-cancer effect, suggesting that dual inhibition of the Hsp90 and HER2 signaling pathways could be a potent therapeutic strategy in this setting. nih.gov

Modulation of the Tumor Immune Microenvironment

Emerging evidence suggests that Hsp90 inhibitors, including this compound, can modulate the tumor immune microenvironment, which plays a critical role in treatment response and resistance.

Hsp90 inhibitors have been found to decrease the surface expression of Programmed Death-Ligand 1 (PD-L1) on tumor cells. nih.gov PD-L1 is a key immune checkpoint protein that, upon binding to its receptor PD-1 on T cells, suppresses the anti-tumor immune response. nih.govnih.govmednexus.org By reducing PD-L1 expression, this compound may enhance the ability of the immune system to recognize and attack cancer cells. The mechanism for this appears to involve the regulation of master transcriptional regulators such as STAT-3 and c-Myc. nih.gov

Furthermore, Hsp90 inhibition has been shown to increase the number of activated CD8+ T cells within the tumor microenvironment. nih.gov CD8+ T cells are crucial for killing cancer cells. Myeloid-derived suppressor cells (MDSCs) are a heterogeneous population of immature myeloid cells that are potent suppressors of T-cell function and contribute to an immunosuppressive tumor microenvironment. nih.govfrontiersin.orgnortheastern.edu By potentially altering the balance of immune cells and reducing the expression of immune checkpoint proteins, this compound could help to overcome immune-mediated resistance mechanisms.

Combinatorial Therapeutic Strategies in Preclinical Models

Synergistic Interactions with Conventional Chemotherapeutic Agents

Preclinical studies have demonstrated that luminespib (B612032) mesylate can act synergistically with traditional cytotoxic agents, including platinum-based compounds and vinca (B1221190) alkaloids. This synergy often results from the complementary mechanisms of action, where luminespib's inhibition of HSP90 sensitizes cancer cells to the DNA-damaging or microtubule-disrupting effects of chemotherapy.

Combination with Platinum-Based Compounds (e.g., Cisplatin)

The combination of luminespib with the platinum-based compound cisplatin (B142131) has shown synergistic anti-tumor effects in various cancer models, particularly in non-small cell lung cancer (NSCLC) and nasopharyngeal carcinoma (NPC). researchgate.nethelsinki.firesearchgate.netresearchgate.net In cisplatin-resistant NPC cell lines, the combination of luminespib (also known as AUY922) and cisplatin significantly inhibited cell proliferation to a greater extent than either drug alone. researchgate.net This combination treatment was also effective in inducing apoptosis, as evidenced by increased cleavage of PARP, and demonstrated enhanced tumor growth inhibition in nude mice xenograft models. researchgate.net

In vitro studies using NSCLC cell lines have further detailed the nature of this synergistic interaction. Cytotoxicity assays in H460 and H520 NSCLC cells revealed that the combination of luminespib and cisplatin can result in synergistic, additive, or even antagonistic effects depending on the molar ratio of the two drugs. For instance, in H520 cells, luminespib to cisplatin molar ratios of 1:10 and 1:20 were found to be synergistic. nih.gov This highlights the importance of optimizing drug ratios to achieve maximal therapeutic benefit. The synergistic effect is thought to be, in part, due to the ability of HSP90 inhibitors to interfere with DNA damage repair pathways, thereby potentiating the cytotoxic effects of DNA-damaging agents like cisplatin.

| Cell Line | Cancer Type | Luminespib:Cisplatin Molar Ratio | Effect | Reference |

| H520 | Non-Small Cell Lung Cancer | 1:10 | Synergistic | nih.gov |

| H520 | Non-Small Cell Lung Cancer | 1:20 | Synergistic | nih.gov |

| H460 | Non-Small Cell Lung Cancer | Various | Mostly Additive/Antagonistic | nih.gov |

| Cisplatin-resistant NPC cells | Nasopharyngeal Carcinoma | Not Specified | Synergistic | researchgate.net |

Combination with Vinca Alkaloids (e.g., Vinorelbine)

Similar to its interaction with cisplatin, luminespib has demonstrated synergistic activity when combined with the vinca alkaloid vinorelbine (B1196246) in preclinical lung cancer models. researchgate.nethelsinki.fi Vinca alkaloids function by inhibiting microtubule polymerization, a critical process for cell division. researchgate.net The combination of luminespib and vinorelbine has been shown to be synergistic in H520 NSCLC cells at various molar ratios, while displaying additive or antagonistic effects in H460 cells. nih.gov This suggests that the synergistic potential of this combination may also be cell-line dependent. The underlying mechanism for this synergy may involve the HSP90-dependent stabilization of proteins crucial for mitotic progression, the disruption of which by luminespib could enhance the anti-mitotic effects of vinorelbine.

| Cell Line | Cancer Type | Luminespib:Vinorelbine Molar Ratio | Effect | Reference |

| H520 | Non-Small Cell Lung Cancer | Various | Additive/Synergistic | nih.gov |

| H460 | Non-Small Cell Lung Cancer | Various | Additive/Antagonistic | nih.gov |

Integration with Molecularly Targeted Agents

The therapeutic potential of luminespib is further underscored by its synergistic interactions with a range of molecularly targeted agents. By simultaneously targeting multiple oncogenic pathways, these combinations aim to overcome intrinsic and acquired resistance to targeted therapies.

Preclinical studies have shown that luminespib can synergize with inhibitors of the PI3K/AKT/mTOR pathway. In KRAS-mutant NSCLC, the combination of luminespib and the PI3K inhibitor omipalisib (B1684000) resulted in a synergistic effect by suppressing both the PI3K/AKT/mTOR and RAF/MEK/ERK signaling pathways. scholaris.ca A similar synergistic effect leading to tumor regression was observed in a cholangiocarcinoma animal model when luminespib was combined with the PI3K/mTOR dual inhibitor, NVP-BEZ235. researchgate.net

In breast cancer models, combining luminespib with the estrogen receptor antagonist fulvestrant (B1683766) has been shown to counter the feedback reactivation of ErbB receptor, PI3K/AKT, and ERK pathways induced by fulvestrant alone. helsinki.fi This combination leads to inhibited proliferation and cell cycle arrest. helsinki.fi

Furthermore, luminespib has been investigated in combination with inhibitors targeting key drivers of lung cancer. Preclinical models have demonstrated that EGFR exon 20 insertion mutations are dependent on HSP90, making them sensitive to luminespib. wikipedia.orglarvol.com In HER2-positive gastric cancer cells, luminespib has shown synergistic anti-cancer effects when combined with the HER2 inhibitor lapatinib (B449), particularly in models with acquired resistance to lapatinib. researchgate.net This was associated with increased caspase-3/7 activity. nih.gov The combination of luminespib with the BRAF inhibitor vemurafenib (B611658) is also being explored in melanoma models. mdpi.com

Exploration of Immunomodulatory Combinations

Emerging research has begun to uncover the immunomodulatory properties of luminespib, suggesting its potential in combination with therapies that harness the immune system to fight cancer.

Synergism with Caspase Inhibitors (e.g., Emricasan)

A notable immunomodulatory strategy involves the combination of luminespib with caspase inhibitors like emricasan (B1683863). While luminespib alone can induce apoptosis, its combination with a caspase inhibitor leads to a marked increase in the production of type I interferons (IFN-β). nih.gov This synergistic effect is mediated through the activation of the cGAS/STING pathway, which is triggered by the release of mitochondrial DNA into the cytoplasm. nih.gov The inhibition of caspases prevents the degradation of key components of the cGAS/STING pathway, thereby amplifying the innate immune signaling initiated by luminespib. nih.gov

Enhancement of Anti-tumor Immunity and Immunogenic Cell Death

The combination of luminespib and emricasan has been shown to enhance the hallmarks of immunogenic cell death (ICD). nih.gov This includes the release of damage-associated molecular patterns (DAMPs) such as high-mobility group box 1 (HMGB1) and ATP, as well as the surface exposure of calreticulin (B1178941) and HSP70. nih.gov In a mouse vaccination model, tumor cells pre-treated with the luminespib and emricasan combination provided superior protection against a subsequent tumor challenge compared to cells treated with luminespib alone, indicating a more robust anti-tumor immune response. nih.gov This enhanced immunogenicity is linked to the activation of the STING pathway and subsequent type I IFN production, which can lead to an inflamed tumor microenvironment and increased infiltration of CD8+ T cells. researchgate.netnih.gov Furthermore, this combination has been shown to upregulate PD-L1 expression on tumor cells in a STING-dependent manner, suggesting a potential for synergy with immune checkpoint inhibitors. nih.gov

Combination with Immune Checkpoint Blockade (e.g., PD-L1 inhibition)

The combination of luminespib mesylate with immune checkpoint inhibitors, particularly those targeting the programmed death-ligand 1 (PD-L1) pathway, represents a promising strategy in preclinical cancer models. This approach is founded on the rationale that inhibiting Heat Shock Protein 90 (HSP90) can modulate the tumor immune microenvironment and enhance the efficacy of immunotherapies.

Research has shown that while HSP90 inhibition can induce immunogenic cell death (ICD), a process that can stimulate an anti-tumor immune response, it can also lead to adaptive resistance by upregulating PD-L1 expression on tumor cells. nih.gov This upregulation is a mechanism by which cancer cells can evade the immune system. Consequently, the concurrent blockade of PD-L1 can overcome this acquired resistance, leading to more potent and durable anti-tumor effects. nih.gov

In preclinical studies utilizing murine colon carcinoma (MC38) cells, the combination of luminespib with a caspase inhibitor was found to significantly increase the expression of PD-L1 at both the mRNA and protein levels. nih.gov This finding suggests that while the initial treatment can make the tumor more immunogenic, it also equips the tumor with a key immune escape mechanism. The addition of a PD-L1 blocking antibody to this regimen was shown to effectively counter this adaptive resistance, resulting in complete tumor regression in some models. nih.gov

The synergistic effect of combining HSP90 inhibitors with immune checkpoint blockade is not limited to luminespib. Other HSP90 inhibitors have also demonstrated enhanced antitumor activity when combined with antibodies against PD-1 or PD-L1 in various cancer models, including colon carcinoma. uio.no The underlying mechanism for this synergy is believed to involve the modulation of several HSP90 client proteins that play a role in regulating immune checkpoint expression, such as HIF-1α and JAK2. uio.no Furthermore, HSP90 has been shown to control the stability of STAT1, a transcription factor responsible for the gene expression of immune checkpoint molecules. tandfonline.com Some preclinical models have even suggested that sub-cytotoxic doses of an HSP90 inhibitor can decrease the expression of immune checkpoint proteins like PD-L1 and PD-L2, potentially enhancing the effects of cancer immunotherapy. tandfonline.com

These findings provide a strong preclinical rationale for the clinical investigation of combination therapies involving this compound and PD-L1 inhibitors. By targeting both intrinsic cancer cell survival pathways with an HSP90 inhibitor and the mechanisms of immune evasion with a checkpoint inhibitor, it may be possible to achieve more significant and lasting therapeutic outcomes.

| Cell Line | Combination Therapy | Key Findings | Reference |

| MC38 (colon carcinoma) | Luminespib + Emricasan (caspase inhibitor) + anti-PD-L1 antibody | Combination treatment significantly increased PD-L1 expression. Additional PD-L1 blockade overcame this adaptive resistance, leading to complete tumor regression. | nih.gov |

Pharmacokinetics and Pharmacodynamics in Preclinical Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Characteristics in Non-Human Species

Preclinical studies in non-human species have characterized the pharmacokinetic profile of luminespib (B612032), revealing key aspects of its absorption, distribution, metabolism, and excretion. Following intravenous (i.v.) or intraperitoneal (i.p.) administration in athymic mice bearing human tumor xenografts, luminespib demonstrates significant distribution to various tissues. invivochem.commedkoo.com

One notable characteristic is its reduced glucuronidation compared to earlier isoxazole-based Hsp90 inhibitors. medkoo.com This metabolic feature, combined with high cellular uptake, contributes to enhanced tissue distribution and higher drug levels in human cancer cells and xenografts. invivochem.commedkoo.com

Studies in xenograft models have shown that luminespib distributes effectively to tumors, liver, and spleen. invivochem.com A comparative study in rat xenograft models also highlighted its distribution to retinal tissue. tandfonline.com The clearance of luminespib from tumor tissue has been observed to be significantly lower than from normal tissues. invivochem.com In WM266.4 melanoma tumors, for instance, luminespib exhibited a longer terminal half-life of 14.7 to 15.5 hours. invivochem.com This favorable retention profile results in sustained high concentrations within the tumor environment. invivochem.commedkoo.com

Table 1: Preclinical ADME Characteristics of Luminespib

| Parameter | Observation in Preclinical Models | Species/Model | Citation |

|---|---|---|---|

| Metabolism | Reduced glucuronidation compared to older isoxazole (B147169) compounds. | Not specified | medkoo.com |

| Distribution | Enhanced tissue distribution in tumors, liver, and spleen. | WM266.4 tumor-bearing mice | invivochem.com |

| Distribution to retinal tissue noted. | Rat xenograft models | tandfonline.com | |

| Clearance | Significantly lower from tumor tissue compared to normal tissues. | WM266.4 tumor-bearing mice | invivochem.com |

| Tumor Half-Life | 14.7 to 15.5 hours. | WM266.4 tumor-bearing mice | invivochem.com |

Preclinical Pharmacodynamic Markers and Their Correlation with Efficacy

The antitumor activity of luminespib in preclinical models is closely linked to specific pharmacodynamic (PD) markers that confirm its mechanism of action—the inhibition of Hsp90. medkoo.comncats.io The molecular signature of Hsp90 inhibition by luminespib is characterized by the induction of heat shock protein 72 (Hsp72) and the concurrent degradation of Hsp90 client proteins. medkoo.comncats.ionih.gov

In vivo studies consistently demonstrate that luminespib treatment leads to a robust induction of Hsp72 in tumor tissues. invivochem.comnih.govresearchgate.net This upregulation of Hsp72 is a well-established biomarker for Hsp90 inhibition. nih.gov For example, in U87MG xenografts, Hsp72 expression increased to 228% to 530% of control levels following treatment. invivochem.com

Simultaneously, luminespib triggers the proteasomal degradation of a wide array of oncogenic Hsp90 client proteins. medkoo.comnih.gov Preclinical investigations across various human tumor xenografts have documented the depletion of key signaling proteins. invivochem.commedkoo.com These include:

Receptor Tyrosine Kinases: ERBB2 invivochem.com

Kinases in the PI3K/AKT pathway: Phospho-AKT, total AKT invivochem.commedkoo.com

Kinases in the MAPK/ERK pathway: CRAF, phospho-ERK1/2 invivochem.com

Cell cycle regulators: Cyclin-dependent kinase 4 (CDK4) invivochem.com

Other key proteins: Hypoxia-inducible factor-1α (HIF-1α) and estrogen receptor alpha (ERα). invivochem.commedkoo.com

In BT474 breast carcinoma models, treatment resulted in the complete loss of ERBB2 and substantial depletion of ERα. invivochem.com In U87MG glioblastoma xenografts, phospho-AKT expression was reduced to as low as 19% of control levels. invivochem.com The effective depletion of these client proteins, which are critical for tumor growth and survival, correlates with the therapeutic efficacy observed in these models. medkoo.com

Table 2: In Vivo Pharmacodynamic Effects of Luminespib in Human Tumor Xenografts

| Tumor Model | Biomarker | Observed Effect | Citation |

|---|---|---|---|

| U87MG Glioblastoma | Hsp72 | Increased to 228-530% of controls | invivochem.com |

| Phospho-AKT | Reduced to 19-56% of controls | invivochem.com | |

| Total AKT | Reduced to 74-80% of controls | invivochem.com | |

| HIF-1α | Reduced to 32-48% of controls | invivochem.com | |

| BT474 Breast Carcinoma | ERBB2 | Complete loss | invivochem.com |

| ERα | Substantial depletion | invivochem.com | |

| CDK4 | Reduction | invivochem.com | |

| Phospho-ERK1/2 | Reduction | invivochem.com | |

| Hepatocellular Carcinoma | Hsp70 | Upregulation | nih.govresearchgate.net |

| Hsp90 Client Proteins | Depletion | nih.govresearchgate.net |

A critical factor for the efficacy of luminespib in vivo is its ability to achieve and sustain effective concentrations within tumor tissues. Pharmacokinetic studies have confirmed high levels of tumor penetration and retention. invivochem.commedkoo.com

In athymic mice with various human tumor xenografts, administration of luminespib resulted in peak tumor concentrations that were at least 100 times higher than its in vitro 50% growth inhibition (GI50) concentration. invivochem.commedkoo.com For instance, in WM266.4 melanoma xenografts, luminespib tissue-to-plasma ratios were ≥4.0. invivochem.com A parallel pharmacokinetic/pharmacodynamic study in U87MG xenografts showed that mean tumor concentrations of luminespib ranged from 3.8 to 6.7 μmol/L between 6 and 24 hours after the final dose. invivochem.com

This sustained high exposure within the tumor is directly linked to the profound and lasting pharmacodynamic effects, such as client protein depletion and Hsp72 induction, which in turn drive the significant tumor growth inhibition and regressions seen in preclinical models of breast, ovarian, glioblastoma, prostate, and melanoma cancers. medkoo.com

Advanced Research Methodologies and Formulations for Luminespib Mesylate

In Vitro Research Techniques

The preclinical evaluation of luminespib (B612032) mesylate relies on a robust suite of in vitro research techniques to elucidate its mechanism of action and therapeutic potential. These laboratory-based methods utilize cell lines and biochemical components to assess the compound's effects at a molecular and cellular level.

Cell-Based Assays (e.g., Proliferation, Viability, Apoptosis, Migration, Invasion)

Cell-based assays are fundamental to understanding the biological impact of luminespib on cancer cells. These assays measure various cellular processes to determine the compound's efficacy.

Proliferation and Viability Assays: The inhibitory effect of luminespib on the proliferation of various human tumor cell lines is a key indicator of its potential. medchemexpress.cominvivochem.com Assays such as the MTT assay and the sulforhodamine B (SRB) assay are commonly used to quantify cell viability and proliferation. selleckchem.comtargetmol.com For instance, studies have shown that luminespib inhibits the proliferation of a wide range of human cancer cell lines with GI50 values (the concentration required to inhibit cell growth by 50%) typically in the low nanomolar range. ptgcn.com In a panel of 11 human gastric cancer cell lines, the IC50 values for luminespib were between 2 and 40 nM. selleckchem.comncats.io Similarly, in 41 non-small cell lung cancer (NSCLC) cell lines, luminespib demonstrated potent growth inhibition with IC50 values under 100 nM. ncats.ioncats.io

Apoptosis Assays: The induction of apoptosis, or programmed cell death, is a desired outcome for anticancer therapies. Luminespib has been shown to induce apoptosis in human cancer cells. invivochem.com This is often measured by detecting the activation of key apoptotic proteins like caspase-3 and caspase-7. targetmol.com An increase in cleaved caspase-3 expression following treatment with luminespib is a clear indicator of apoptosis induction. selleckchem.com

Migration and Invasion Assays: The ability of cancer cells to migrate and invade surrounding tissues is a hallmark of metastasis. The effect of luminespib on these processes is evaluated using assays like the wound-healing assay or transwell migration and invasion assays. Research has demonstrated that luminespib can significantly inhibit the migration and invasion of pancreatic cancer cells, even in the presence of growth factors that typically promote these activities. invivochem.com

Interactive Table: Effect of Luminespib on Cancer Cell Lines

| Cell Line Type | Assay | Endpoint | Result | Reference(s) |

|---|---|---|---|---|

| Various Human Tumor | Proliferation | GI50 | 2.3-49.6 nM | invivochem.com |

| Human Gastric Cancer | Proliferation | IC50 | 2-40 nM | selleckchem.comncats.io |

| Non-Small Cell Lung Cancer | Proliferation | IC50 | < 100 nM | ncats.ioncats.io |

| Pancreatic Cancer | Migration/Invasion | Inhibition | Significant | invivochem.com |

| Human Cancer Cells | Apoptosis | Induction | Confirmed | invivochem.com |

Biochemical Assays (e.g., Fluorescence Polarization, Binding Assays)

Biochemical assays are crucial for directly measuring the interaction between luminespib and its molecular target, Heat Shock Protein 90 (Hsp90).

Fluorescence Polarization (FP) Assays: This technique is widely used to study molecular binding events. bmglabtech.commoleculardevices.com A fluorescence polarization-based competitive binding assay is a primary method to determine the potency of luminespib. chemicalprobes.org This assay measures the ability of luminespib to displace a fluorescently labeled ligand from the Hsp90 protein, providing a quantitative measure of its binding affinity. chemicalprobes.org The IC50 values for luminespib against Hsp90α and Hsp90β, determined by FP assays, are approximately 7.8 nM and 21 nM, respectively. medchemexpress.comtargetmol.com

Binding Assays: Various binding assays confirm the high-affinity interaction of luminespib with Hsp90. medkoo.com Isothermal titration calorimetry (ITC) can be used to directly measure the thermodynamic parameters of binding. X-ray crystallography has also been employed to visualize the three-dimensional structure of luminespib bound to Hsp90, providing detailed insights into the binding mode. invivochem.com These studies have revealed that luminespib exhibits one of the tightest bindings of any small-molecule Hsp90 ligand. selleckchem.comncats.io

Molecular Biology Techniques (e.g., Western Blot, RT-qPCR, Immunophenotyping)

Molecular biology techniques are employed to investigate the downstream consequences of Hsp90 inhibition by luminespib at the protein and gene expression levels. researchgate.netroswellpark.org

Western Blot: This is a widely used technique to detect and quantify specific proteins in a sample. numberanalytics.comnih.gov In the context of luminespib research, Western blotting is essential for demonstrating the molecular signature of Hsp90 inhibition. ncats.io This includes the degradation of Hsp90 client proteins, many of which are oncogenic kinases like AKT, CRAF, and ERBB2, and the compensatory upregulation of heat shock protein 72 (Hsp72). invivochem.comnih.gov

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR): RT-qPCR is a sensitive technique used to measure the levels of specific messenger RNA (mRNA) transcripts, providing insights into gene expression changes. nih.gov This can be used to study how luminespib affects the transcription of genes involved in various cellular pathways. researchgate.net For example, it can be used to confirm the upregulation of Hsp70 at the mRNA level.

Immunophenotyping: This technique is used to identify and quantify different cell populations based on the proteins they express on their surface. In studies involving chronic lymphocytic leukemia (CLL), immunophenotyping has been used to show that luminesp-ib can reduce changes in the immunophenotype induced by fibroblasts, without affecting CLL cell viability on its own. medchemexpress.cominvivochem.com

High-Throughput Screening Methodologies

The discovery of luminespib was facilitated by high-throughput screening (HTS) methodologies. ncats.ioncats.io HTS allows for the rapid screening of large libraries of chemical compounds to identify potential drug candidates. mdpi.comresearchgate.net Several types of HTS assays have been developed for Hsp90 inhibitors, including:

Colorimetric methods to measure Hsp90's ATPase activity. eurekaselect.comnih.gov

Fluorescence polarization assays to screen for competitive binders. eurekaselect.com

Assays that measure the Hsp90-dependent refolding of denatured proteins like luciferase. mdpi.com

Cell-based assays that monitor the depletion of Hsp90 client proteins. mdpi.comacs.org

These HTS approaches were instrumental in identifying the initial chemical scaffolds that led to the development of potent and selective Hsp90 inhibitors like luminespib. eurekaselect.com

Genetic Manipulation Techniques (e.g., CRISPR/Cas9 Gene Knockout)

Advanced genetic manipulation techniques, such as CRISPR/Cas9, are powerful tools for validating the mechanism of action of drugs like luminespib. mdpi.com

CRISPR/Cas9 Gene Knockout: This technology allows for the precise and permanent disruption of specific genes within a cell. mdpi.com In the context of luminespib research, CRISPR/Cas9 has been used to create cell lines with knockouts of Hsp90 isoforms (HSP90α/β) or components of signaling pathways. uni-duesseldorf.de By comparing the effects of luminespib in these knockout cells to normal cells, researchers can confirm that the drug's activity is dependent on its intended target. For example, CRISPR/Cas9-mediated knockout of genes involved in DNA damage response pathways has been used in conjunction with luminespib treatment to explore synergistic therapeutic effects. bmj.com

In Vivo Preclinical Model Development and Assessment

Following promising in vitro results, luminespib is evaluated in in vivo preclinical models to assess its efficacy in a more complex biological system. These models, typically involving laboratory animals, are crucial for understanding the compound's antitumor activity and pharmacokinetic properties.

Human tumor xenograft models are a cornerstone of in vivo preclinical assessment. invivochem.com In these models, human cancer cells are implanted into immunocompromised mice, where they form tumors. ptgcn.com The mice are then treated with luminespib, and tumor growth is monitored over time.

Subcutaneous Xenograft Models: A common approach involves injecting human tumor cells, such as those from colorectal, pancreatic, or prostate cancer, subcutaneously into athymic nude mice. invivochem.comnih.gov The growth of these tumors is measured regularly, and the effect of luminespib treatment on tumor volume and weight is determined. invivochem.com Studies have shown that luminespib can lead to statistically significant tumor growth inhibition and even regression in various xenograft models. ptgcn.commedkoo.com